

Basic characterization of (3-Bromophenyl)(4-methoxyphenyl)methanone

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Compound of Interest

(3-Bromophenyl)(4methoxyphenyl)methanone

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Technical Guide: (3-Bromophenyl)(4-methoxyphenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the basic characterization of (3-Bromophenyl)(4-methoxyphenyl)methanone, a halogenated benzophenone derivative of interest in synthetic and medicinal chemistry. This document compiles available physicochemical properties, outlines plausible synthetic methodologies, and presents relevant safety information. The content is structured to serve as a foundational resource for researchers engaged in the synthesis, modification, and potential application of this compound in drug discovery and development.

Chemical and Physical Properties

(3-Bromophenyl)(4-methoxyphenyl)methanone, with the empirical formula C14H11BrO2, is a diaryl ketone.[1] While comprehensive experimental data is not widely available in public literature, its fundamental properties have been predicted and are summarized below. These predicted values offer initial guidance for experimental design and handling.



Property	Value	Source
Molecular Formula	C14H11BrO2	PubChem[1]
Molecular Weight	291.14 g/mol	PubChem[1]
CAS Number	54118-75-1	
Predicted XlogP	3.9	PubChem[1]
Predicted Monoisotopic Mass	289.99423 Da	PubChem[1]

Note: The melting point, boiling point, and other experimental physical constants for **(3-Bromophenyl)(4-methoxyphenyl)methanone** are not readily available in the cited literature. Researchers should determine these properties experimentally. For reference, the related isomer, bis(4-methoxyphenyl)methanone, has a melting point of 141-146 °C.

Spectroscopic Characterization (Predicted and Reference Data)

Detailed experimental spectra for **(3-Bromophenyl)(4-methoxyphenyl)methanone** are not available in the public domain. However, data from isomeric and related compounds can provide a basis for spectral interpretation.

Mass Spectrometry

Predicted mass spectrometry data for the protonated molecule [M+H]+ is an m/z of 291.00151. [1] Other predicted adducts are also available.[1] Experimental mass spectra of related compounds, such as (4-bromophenyl)phenyl-methanone, are available and can be used as a reference for fragmentation patterns.

NMR Spectroscopy

Experimental NMR data for **(3-Bromophenyl)(4-methoxyphenyl)methanone** is not currently published. However, based on the structure, the following characteristic signals can be anticipated:



- ¹H NMR: Aromatic protons would appear in the range of δ 7.0-8.0 ppm. The methoxy group protons would present as a singlet around δ 3.8-3.9 ppm.
- 13C NMR: The carbonyl carbon would be observed in the downfield region, typically around δ 195 ppm. Aromatic carbons would resonate between δ 110-140 ppm, and the methoxy carbon would appear around δ 55 ppm.

Researchers should perform full NMR characterization upon synthesis.

Infrared (IR) Spectroscopy

An experimental IR spectrum for **(3-Bromophenyl)(4-methoxyphenyl)methanone** is not available. Key characteristic absorption bands would be expected for the carbonyl group (C=O) stretch, typically in the range of 1640-1660 cm⁻¹, and C-O stretches for the methoxy group and the aryl ether. The IR spectrum for the related compound (4-methoxyphenyl)phenyl-methanone is available for comparison.

Synthesis Methodologies

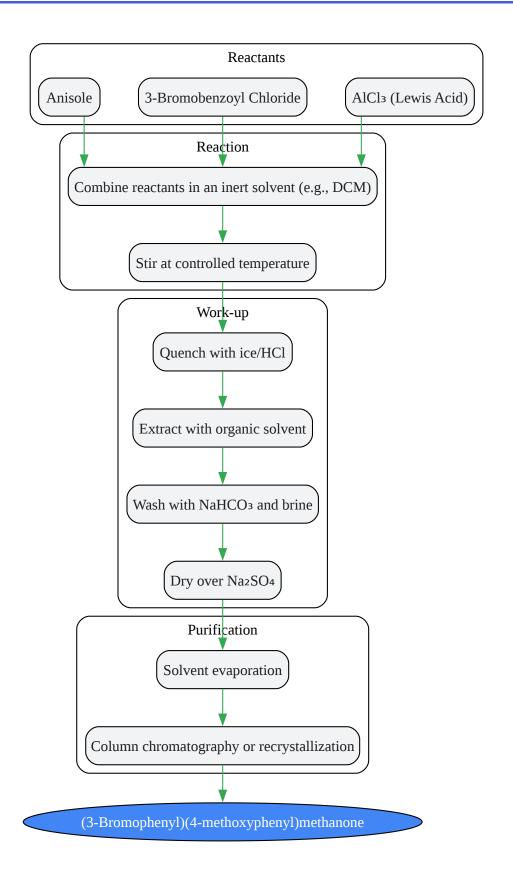
(3-Bromophenyl)(4-methoxyphenyl)methanone can be synthesized through established organic chemistry reactions. Two primary plausible routes are outlined below.

Friedel-Crafts Acylation

A common method for the synthesis of diaryl ketones is the Friedel-Crafts acylation. This would involve the reaction of anisole with 3-bromobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AICl₃).

Experimental Workflow: Friedel-Crafts Acylation





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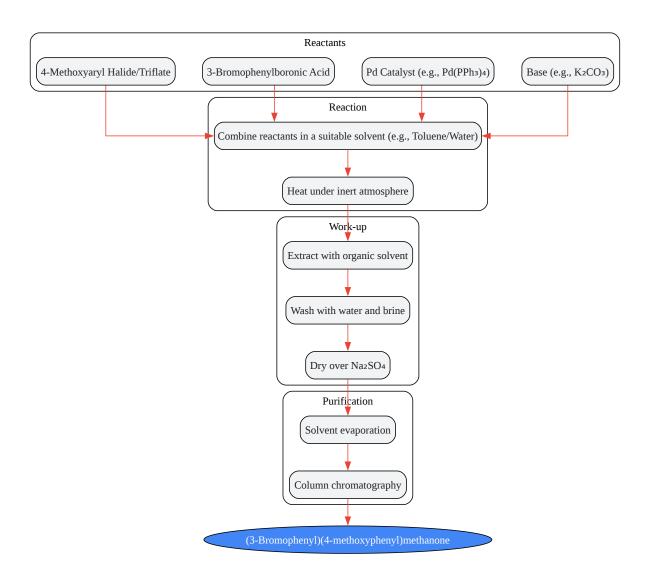
Caption: A typical workflow for the synthesis of (3-Bromophenyl)(4-methoxyphenyl)methanone via Friedel-Crafts acylation.

Suzuki Coupling

Alternatively, a Suzuki coupling reaction could be employed. This would involve the palladium-catalyzed cross-coupling of a 3-bromophenylboronic acid derivative with a 4-methoxy-substituted aryl halide or triflate.

Experimental Workflow: Suzuki Coupling





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Caption: A general workflow for the synthesis of (3-Bromophenyl)(4-methoxyphenyl)methanone using a Suzuki coupling reaction.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for (3-Bromophenyl)(4-methoxyphenyl)methanone is not readily available. However, based on the safety data for structurally related compounds, the following precautions should be observed:

- Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.
- Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
- Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
- First Aid:
 - Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water.
 - Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes.
 - Inhalation: If inhaled, move the person to fresh air.
 - Ingestion: If swallowed, seek medical attention.

Potential Applications in Drug Development

The benzophenone scaffold is a common motif in medicinal chemistry and has been associated with a wide range of biological activities. The presence of a bromine atom and a methoxy group on the phenyl rings of (3-Bromophenyl)(4-methoxyphenyl)methanone provides handles for further chemical modification. This compound could serve as a key intermediate for the synthesis of more complex molecules with potential therapeutic



applications. The bromine atom, for instance, can be utilized in various cross-coupling reactions to introduce further diversity.

Signaling Pathways

There is currently no published information available that links (3-Bromophenyl)(4-methoxyphenyl)methanone to any specific biological signaling pathways. Its primary role at present is as a synthetic building block. Further research would be required to investigate any potential biological activity.

Conclusion

(3-Bromophenyl)(4-methoxyphenyl)methanone is a valuable synthetic intermediate with potential for further elaboration in drug discovery programs. This technical guide provides a summary of its known and predicted properties, plausible synthetic routes, and essential safety information. It is intended to facilitate further research and development involving this compound. Experimental determination of its physical and spectral properties is highly recommended to build upon this foundational knowledge.

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References

- 1. diposit.ub.edu [diposit.ub.edu]
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